5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone
Description
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone is a complex organic compound known for its unique tricyclic structure. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tricyclic framework, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
2420-92-0 |
|---|---|
Molecular Formula |
C8N2O6 |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone |
InChI |
InChI=1S/C8N2O6/c11-5-1-2(6(12)15-5)10-4-3(9-1)7(13)16-8(4)14 |
InChI Key |
PYKYSQKGQMWYTD-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)OC1=O)N=C3C(=N2)C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone involves multiple steps, typically starting with the formation of the tricyclic core. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, this compound is used in the development of high-energy density materials and other advanced materials .
Mechanism of Action
The mechanism of action of 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved in these interactions are complex and may include the modulation of enzyme activity or the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone include 4,12-dioxa-6,10-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione and 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane . These compounds share similar tricyclic structures but differ in their functional groups and specific chemical properties, making each unique in its applications and reactivity.
Biological Activity
5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone is a complex organic compound characterized by its unique tricyclic structure containing both nitrogen and oxygen heteroatoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and material science.
| Property | Details |
|---|---|
| CAS Number | 2420-92-0 |
| Molecular Formula | C8N2O6 |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | This compound |
| InChI Key | PYKYSQKGQMWYTD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and alter cellular signaling pathways through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors influencing cellular responses.
- Gene Expression Modulation : The compound may affect the transcription of genes associated with various biological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations have shown that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular interactions.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase . The study highlighted its potential as a lead compound for developing new anticancer agents.
- Antimicrobial Evaluation : A recent evaluation showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The mechanism was attributed to disruption of bacterial cell membranes.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4,12-Dioxa-6,10-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),3(7)-triene-5,11-dione | Antimicrobial and anticancer effects |
| 4-Hydroxycoumarin | Anticoagulant and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
